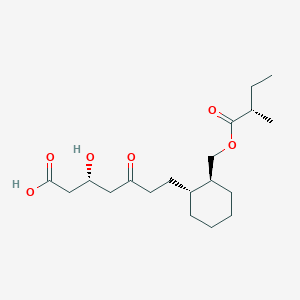
Decylplastoquinone
Descripción general
Descripción
Decylplastoquinone is a member of the class of 1,4-benzoquinones, characterized by a quinone ring substituted at positions 2 and 3 by methyl groups and at position 5 by a decyl group . This compound is known for its role as a cofactor in various biological processes, particularly in electron transfer chains .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Decylplastoquinone can be synthesized through a multi-step process involving the alkylation of 2,3-dimethyl-1,4-benzoquinone with decyl bromide under basic conditions . The reaction typically requires a strong base such as potassium carbonate and an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the alkylation process, followed by purification through column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl or aryl halides, strong bases.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzoquinones.
Aplicaciones Científicas De Investigación
Decylplastoquinone has garnered significant attention in various scientific fields due to its redox-active properties :
Chemistry: Used as a model compound for studying electron transfer processes and redox reactions.
Biology: Investigated for its role in photosynthetic electron transport chains and as a potential antioxidant.
Medicine: Explored for its potential therapeutic applications in preventing oxidative stress-related diseases.
Industry: Utilized in the synthesis of advanced materials and as a component in redox-active polymers.
Mecanismo De Acción
Decylplastoquinone exerts its effects primarily through its role in electron transfer processes . It acts as an electron carrier in biological systems, facilitating the transfer of electrons between different molecules. This process is crucial in maintaining the redox balance within cells and preventing oxidative damage. The compound targets various molecular pathways involved in electron transport, particularly within the mitochondria .
Comparación Con Compuestos Similares
Plastoquinone: A naturally occurring quinone involved in photosynthesis, with a similar structure but a longer isoprenoid side chain.
Ubiquinone (Coenzyme Q10): Another quinone compound involved in mitochondrial electron transport, with a different side chain structure.
Uniqueness of Decylplastoquinone: this compound is unique due to its specific decyl side chain, which imparts distinct physicochemical properties and influences its behavior in biological systems. Unlike plastoquinone and ubiquinone, this compound is more hydrophobic, which affects its solubility and interaction with cellular membranes .
Propiedades
IUPAC Name |
5-decyl-2,3-dimethylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c1-4-5-6-7-8-9-10-11-12-16-13-17(19)14(2)15(3)18(16)20/h13H,4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNQQQRDLMWNLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=CC(=O)C(=C(C1=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60409010 | |
| Record name | Decylplastoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60409010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112055-76-2 | |
| Record name | Decylplastoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112055-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decylplastoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60409010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decylplastoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Decylplastoquinone interact with Photosystem I, and what are the downstream effects?
A: this compound (dPQ) interacts with Photosystem I (PSI) by quenching the excited state of chlorophyll (Chl) within the PSI antenna complex [, ]. This quenching effect reduces the fluorescence emission of PSI and impacts the balance between different Chl de-excitation pathways []. Specifically, dPQ increases heat dissipation within PSI and decreases its photochemical capacity []. This interaction also leads to a retardation of P700 photooxidation under limiting light conditions []. These findings suggest that the redox state of the plastoquinone pool, influenced by dPQ, plays a significant role in regulating PSI energy dissipation and photochemical activity.
Q2: How does the phosphorylation state of Photosystem II influence the binding of herbicides and this compound?
A: Research suggests that phosphorylation of the Photosystem II (PSII) core complex can reduce the binding affinity for various photosynthetic herbicides []. This effect is also observed with synthetic quinones, including this compound, and the electron acceptor 2,6-dichlorophenolindophenol []. The study found four distinct PSII core populations with varying phosphorylation levels and corresponding differences in herbicide binding affinities []. This heterogeneity in PSII core phosphorylation could be a contributing factor to the different responses observed in vivo []. These findings highlight the complexity of PSII regulation and the potential impact of phosphorylation on herbicide and quinone binding dynamics.
Q3: Are there analytical techniques available to study the interactions of this compound with Photosystem I and II?
A: Yes, several analytical techniques are employed to investigate the interactions of this compound with photosystems. Fluorescence spectroscopy is used to monitor changes in chlorophyll fluorescence emission upon dPQ addition, reflecting alterations in energy transfer and dissipation within the photosystems [, ]. Photoacoustic measurements provide insights into the photochemical capacity and heat dissipation changes in PSI upon dPQ treatment []. Herbicide binding assays, utilizing radiolabeled or fluorescently tagged herbicides, help determine the binding affinities and competition between dPQ and herbicides for the QB binding site in PSII []. These methods, along with others like electron paramagnetic resonance (EPR) spectroscopy, contribute to a comprehensive understanding of dPQ's interactions with photosynthetic processes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




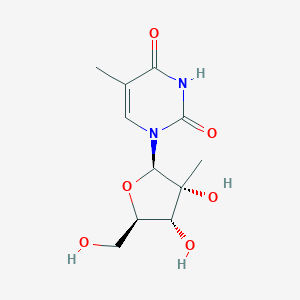

![ACETAMIDE,2-[(2-HYDROXYETHYL)METHYLAMINO]-](/img/structure/B40671.png)
![1-Azatricyclo[3.3.0.02,8]octan-3-one](/img/structure/B40672.png)
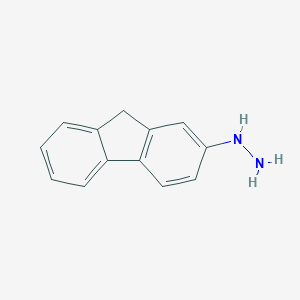
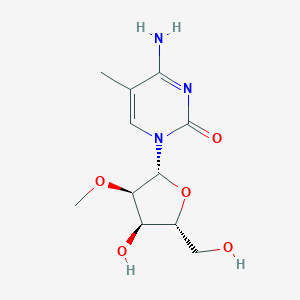

![3-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]propyl-ethoxyphosphinic acid](/img/structure/B40680.png)
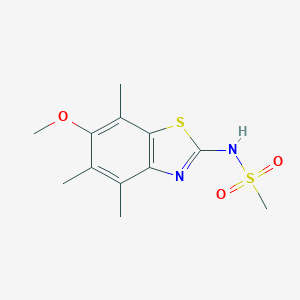
![2-[[4-[[4-[(2,4-Diaminopteridin-6-ylMethyl-Methylamino]Benzoyl]Amino]-2-Fluoro-5-Hydroxy-5-Oxopentanoyl]Amino]Pentanedioic Acid](/img/structure/B40683.png)

